molecular formula C11H18Cl2N4 B3227684 (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1261232-07-8

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B3227684
CAS No.: 1261232-07-8
M. Wt: 277.19 g/mol
InChI Key: RILOAFWTBHGBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with piperidine in the presence of a suitable solvent such as dioxane. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrimidines or piperidines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has shown potential as a therapeutic agent in the treatment of certain diseases.

  • Industry: It can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

When compared to other similar compounds, (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride stands out due to its unique structure and potential applications. Similar compounds include:

  • 2,4-Dichloro-5-methylpyrimidine: Used in the synthesis of various pyrimidine derivatives.

  • (5-Chloro-pyridin-2-yl)-(4-methyl-benzylidene)-amine: Another pyrimidine derivative with potential biological activity.

These compounds share structural similarities but may differ in their reactivity and biological effects.

Properties

IUPAC Name

4-chloro-5-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4.ClH/c1-8-6-14-11(16-10(8)12)15-7-9-2-4-13-5-3-9;/h6,9,13H,2-5,7H2,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILOAFWTBHGBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NCC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-07-8
Record name 2-Pyrimidinamine, 4-chloro-5-methyl-N-(4-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.